2-(2-Chloro-4-cyclopropylphenyl)acetic acid
Description
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
2-(2-chloro-4-cyclopropylphenyl)acetic acid |
InChI |
InChI=1S/C11H11ClO2/c12-10-5-8(7-1-2-7)3-4-9(10)6-11(13)14/h3-5,7H,1-2,6H2,(H,13,14) |
InChI Key |
HLGMRDPMENUZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via o-Chloroacetophenone and para-Chlorophenol Derivatives (Analogous Methodology)
Although this method is described for a closely related compound (2-(2-(4-chlorophenyl)phenyl)acetic acid), it provides a useful framework for understanding the preparation of substituted phenylacetic acids including the title compound.
- Starting materials: o-chloroacetophenone and para-chlorophenol.
- Catalyst: Copper powder.
- Base: Sodium hydroxide (preferred over sodium hydride or potassium carbonate for cost and safety).
- Solvent: Tetrahydrofuran (THF) or aqueous sodium hydroxide solution.
- Reaction conditions: Heating at 125–130 °C under nitrogen atmosphere for 10 hours.
- Intermediate: 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone.
- Further steps: Reaction of the intermediate with sublimed sulfur and morpholine quinoline under reflux, followed by hydrolysis in a mixture of concentrated hydrochloric acid and glacial acetic acid (reflux for 18 hours).
- Isolation: After hydrolysis, vacuum concentration, precipitation, extraction, and recrystallization yield the pure phenylacetic acid derivative.
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Formation of ketone intermediate | Not specified | High | No purification needed |
| Final hydrolysis and isolation | Approx. 86% (431 g from 500 g scale) | High | Recrystallization from toluene/sherwood oil |
This method emphasizes the importance of copper catalysis, controlled heating, and careful hydrolysis to achieve high purity and yield.
Preparation via 2-Chloro-4-cyclopropylaniline Derivatives
A more direct approach to the target compound involves the use of 2-chloro-4-cyclopropylaniline as a key intermediate:
- Starting material: 2-chloro-4-cyclopropylaniline (prepared from 4-cyclopropylaniline via acetylation, chlorination, and saponification).
- Key reactions:
- Formation of thiourea derivatives by reaction with ammonium thiocyanate.
- Methylation to form N-(2-chloro-4-cyclopropylphenyl)-S-methyl-isothiouronium iodide.
- Reaction with ethylenediamine to form 2-(2-chloro-4-cyclopropylphenylimino)-imidazolidine intermediate.
- Reaction conditions: Reflux in methanol for 15 hours, followed by acid-base extraction and chromatographic purification.
- Subsequent transformations: Deacylation and hydrolysis steps to convert intermediates into the final acetic acid derivative.
| Reaction Step | Conditions | Solvent(s) | Temperature | Time |
|---|---|---|---|---|
| Acetylation of 4-cyclopropylaniline | Standard acetylation | - | Ambient | - |
| Chlorination and saponification | As per J. Amer. Chem. Soc. 1940 | - | - | - |
| Thiourea formation and methylation | With ammonium thiocyanate & methyl iodide | - | - | - |
| Reaction with ethylenediamine | Reflux | Methanol | ~65 °C (methanol reflux) | 15 hours |
| Acid-base extraction and purification | Extraction with ether and HCl buffers | Ether, aqueous HCl, NaOH | Ambient | - |
The final purification involves silica gel chromatography using a mixture of isopropanol, ethyl acetate, and concentrated ammonia as eluants. The yield for the imidazolidine intermediate is approximately 23.6%.
Comparative Data Table of Preparation Methods
| Parameter | Copper-Catalyzed Phenyl Ketone Route | Aniline-Derived Imidazolidine Route |
|---|---|---|
| Starting materials | o-Chloroacetophenone, para-chlorophenol | 2-Chloro-4-cyclopropylaniline |
| Catalysts/Base | Copper powder, NaOH | None (methyl iodide for methylation) |
| Solvents | THF, aqueous NaOH, ethyl acetate | Methanol, ether |
| Reaction temperature | 125–130 °C | Reflux methanol (~65 °C) |
| Reaction time | 10 hours (initial step), 18 hours (hydrolysis) | 15 hours (imidazolidine formation) |
| Purification | Extraction, recrystallization | Chromatography |
| Yield | High (approx. 86% final step) | Moderate (23.6% for intermediate) |
| Complexity | Multi-step, requires handling of sulfur and acids | Multi-step, involves methylation and chromatography |
| Safety considerations | Copper powder handling, strong bases | Use of methyl iodide, handling of acid/base extractions |
Research Findings and Notes
- The copper-catalyzed method is advantageous for scale-up due to relatively simple reagents and high yields but requires careful temperature control and inert atmosphere to avoid side reactions.
- The aniline-derived route allows access to imidazolidine intermediates with potential for further derivatization but suffers from lower yields and more complex purification.
- Both methods require subsequent hydrolysis or deacylation steps to yield the free acetic acid.
- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenylacetic acids.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopropyl group and a chloro substituent on a phenyl ring, which contributes to its unique biological activities. Its chemical structure can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 224.67 g/mol
Anti-inflammatory Properties
Research indicates that 2-(2-Chloro-4-cyclopropylphenyl)acetic acid exhibits significant anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. This mechanism makes the compound a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), reducing gastrointestinal side effects typically associated with NSAIDs .
Analgesic Effects
The analgesic properties of this compound have been explored in various preclinical models. The compound has shown efficacy in pain models, suggesting its potential use in managing acute and chronic pain.
Case Study : In animal studies, the compound was administered to models of neuropathic pain, resulting in significant reductions in pain scores compared to control groups .
Anticancer Activity
Emerging research has highlighted the potential anticancer properties of this compound. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study : A recent publication reported that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, by triggering apoptotic pathways .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies indicate that the compound has favorable absorption characteristics, with a half-life conducive to once-daily dosing regimens.
Mechanism of Action
The mechanism by which 2-(2-Chloro-4-cyclopropylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Receptor Binding and Selectivity
- Dual DP/CRTH2 antagonists like AMG 853 require balanced interactions with both receptors. The cyclopropyl group in this compound likely contributes to this balance by optimizing hydrophobic interactions with CRTH2 while maintaining hydrogen-bonding capability via the carboxylic acid group .
- In contrast, CAY10471 (a carbazole derivative) exhibits selective CRTH2 antagonism but lacks DP activity, underscoring the importance of the phenylacetic acid scaffold for dual-target efficacy .
Physicochemical Properties
- Solubility : Hydroxyl-substituted analogues (e.g., 2-(2-Chloro-4-hydroxyphenyl)acetic acid) exhibit higher aqueous solubility (~25 mg/mL) compared to the lipophilic cyclopropyl variant (<5 mg/mL), impacting formulation strategies .
- Stability : The cyclopropyl group reduces susceptibility to hepatic cytochrome P450 metabolism, extending half-life relative to methoxy- or fluorine-substituted compounds .
Biological Activity
2-(2-Chloro-4-cyclopropylphenyl)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The molecular structure of this compound features a cyclopropyl group attached to a chlorinated phenyl ring. This configuration is believed to influence its binding affinity to specific biological targets, enhancing its pharmacological profile.
Research indicates that this compound interacts with various enzymes and receptors, modulating their activity. It has been shown to inhibit certain signaling pathways, which are crucial in cellular processes such as proliferation and apoptosis. For instance, studies have highlighted its role in inhibiting Rho/MRTF/SRF-mediated gene transcription, suggesting a mechanism that could be leveraged for therapeutic applications in conditions like fibrosis .
Binding Affinity
The compound exhibits significant binding affinities to specific biological targets. A study reported that it acts as an inhibitor with an IC50 value in the low micromolar range against certain kinases involved in cell signaling pathways . This suggests that the compound may effectively regulate pathways associated with disease progression.
In Vitro Studies
In vitro assays have demonstrated that this compound can reduce cell viability in cancer cell lines while showing minimal cytotoxicity at therapeutic concentrations. For example, assays conducted on PC3 cells indicated less than 5% inhibition of cell viability at concentrations up to 100 µM .
In Vivo Studies
Preclinical studies using animal models have shown promising results regarding the compound’s efficacy in reducing fibrosis. In a mouse model of bleomycin-induced dermal fibrosis, treatment with the compound resulted in a significant decrease in connective tissue growth factor (CTGF) expression, highlighting its potential as an antifibrotic agent .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the cyclopropyl and chlorophenyl moieties can significantly affect the biological activity of the compound. For instance, altering substituents on the phenyl ring has been shown to enhance or diminish binding affinity, indicating that precise structural configurations are critical for optimal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
